molecular formula C18H18ClNO4S2 B2732602 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole CAS No. 850928-79-9

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole

Cat. No. B2732602
M. Wt: 411.92
InChI Key: WLJOGKFSQJDTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole (CPOT) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOT is a small molecule that exhibits a unique chemical structure, making it an attractive target for synthetic chemists.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of oxazole derivatives, including compounds similar to "4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole", have been reported. These compounds are synthesized through various chemical reactions and characterized using techniques such as IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry. Their chemical structures offer a promising scaffold for further modifications and applications in scientific research due to their unique chemical properties (Zyabrev et al., 2022).

Anticancer Activities

One of the significant research applications of oxazole derivatives is in the field of anticancer research. These compounds have been evaluated for their anticancer activities against various cancer cell lines. For example, specific oxazole derivatives have shown high activity against CNS cancer subpanel cell lines, exhibiting cytostatic effects, and demonstrating potential as leading compounds for further in-depth studies and the synthesis of new derivatives with antitumor activity (Zyabrev et al., 2022).

Antimicrobial and Cytotoxic Activities

Oxazole derivatives also exhibit antimicrobial and cytotoxic activities. Some compounds have shown comparable antibacterial activity to chloramphenicol against Pseudomonas aeruginosa and antifungal activity to ketoconazole against Penicillium chrysogenum. Additionally, certain derivatives have displayed appreciably cytotoxic activity on A549 lung carcinoma cells, suggesting their potential use as antimicrobial and cytotoxic agents (Muralikrishna et al., 2012).

Fluorescent Molecular Probes

The structural features of oxazole derivatives make them suitable candidates for the development of fluorescent molecular probes. These compounds, due to their "push-pull" electron transfer system, show strong solvent-dependent fluorescence, which can be correlated with empirical solvent polarity parameters. Such properties are utilized to develop ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-pentylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S2/c1-2-3-4-12-25-18-17(20-16(24-18)15-6-5-11-23-15)26(21,22)14-9-7-13(19)8-10-14/h5-11H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJOGKFSQJDTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pentylthio)oxazole

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